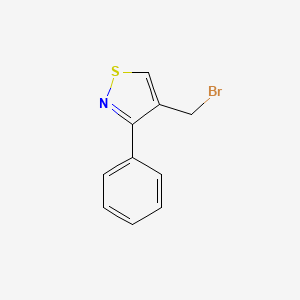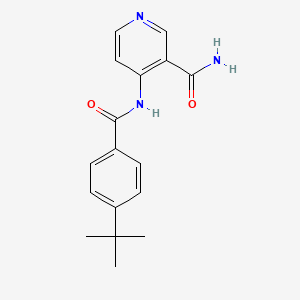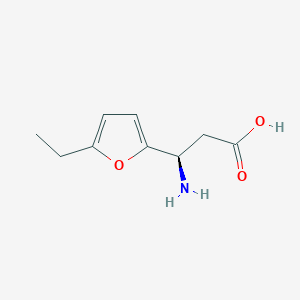
(r)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with an ethyl group and an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid . Another method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust .
Industrial Production Methods
Industrial production of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of triflic acid as a catalyst and the reduction of hydroxyimino intermediates are common strategies employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for the reduction of hydroxyimino intermediates.
Substitution: Electrophilic substitution reactions often use triflic acid as a catalyst.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds.
Scientific Research Applications
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)alanine: An amino acid with a furan ring, known for its fungicidal activity.
3-(thiophen-2-yl)alanine: An amino acid with a thiophene ring, used in drug discovery research.
2-amino-3-(heteroaryl)propanoic acids: A class of compounds with various heteroaryl groups, including furan and thiophene.
Uniqueness
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is unique due to the presence of the ethyl-substituted furan ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable entity in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
JZYNXKJFXVLDRC-SSDOTTSWSA-N |
Isomeric SMILES |
CCC1=CC=C(O1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CCC1=CC=C(O1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


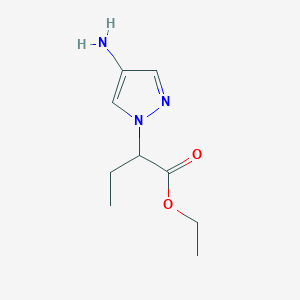
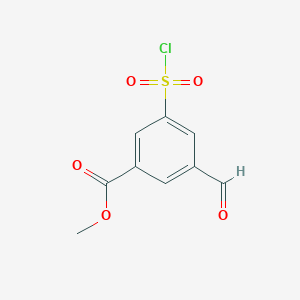
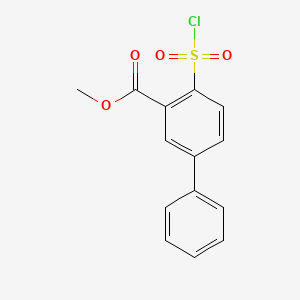
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
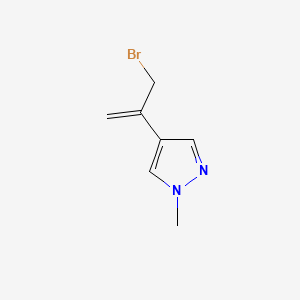


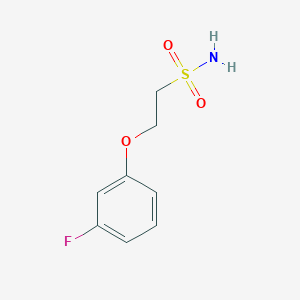
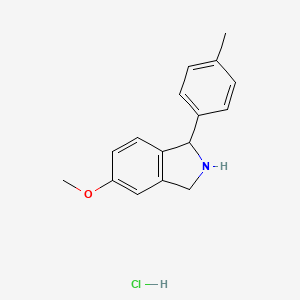

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
